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molecular formula C13H14ClN3 B128142 7-Chloro-4-(piperazin-1-yl)quinoline CAS No. 837-52-5

7-Chloro-4-(piperazin-1-yl)quinoline

Cat. No. B128142
M. Wt: 247.72 g/mol
InChI Key: DNXNPMDUDGUXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220856B2

Procedure details

4,7-Dichloroquinoline (9.9 g, 50 mmol) and piperazine (43.1 g, 500 mmol) in EtOH (200 mL) are reacted according to method B yielding 8.10 g of the product.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
43.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>CCO>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([N:13]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Name
Quantity
43.1 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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